molecular formula C16H16N2O2 B1628085 Isolysergic acid CAS No. 478-95-5

Isolysergic acid

Cat. No.: B1628085
CAS No.: 478-95-5
M. Wt: 268.31 g/mol
InChI Key: ZAGRKAFMISFKIO-IINYFYTJSA-N
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Description

Isolysergic acid is a naturally occurring compound that belongs to the family of ergot alkaloids. These alkaloids are derived from the fungus Claviceps purpurea, which infects cereal grains. This compound is an isomer of lysergic acid, differing in the configuration of the double bond in the D-ring of the molecule. This compound is of significant interest due to its structural similarity to lysergic acid, which is a precursor to various pharmacologically active compounds, including lysergic acid diethylamide (LSD).

Preparation Methods

Synthetic Routes and Reaction Conditions

Isolysergic acid can be synthesized through several methods. One common approach involves the isomerization of lysergic acid. This can be achieved by boiling lysergic acid in methanol or treating it with barium hydroxide at high temperatures . The isomerization process converts the double bond in the D-ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Claviceps purpurea. The fungus is cultivated under controlled conditions to produce ergot alkaloids, which are then extracted and purified. The extracted lysergic acid can be chemically converted to this compound through the isomerization methods mentioned above .

Chemical Reactions Analysis

Types of Reactions

Isolysergic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Isolysergic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of isolysergic acid involves its interaction with serotonin receptors in the brain. It exhibits high binding affinities for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C . These interactions can modulate neurotransmitter release and influence various physiological and psychological processes. The exact pathways and molecular targets involved in its effects are still under investigation.

Comparison with Similar Compounds

Isolysergic acid is structurally similar to several other compounds, including:

    Lysergic acid: The primary difference is the configuration of the double bond in the D-ring.

    Lysergic acid diethylamide (LSD): A semi-synthetic derivative of lysergic acid known for its potent hallucinogenic effects.

    Ergometrine: An ergot alkaloid used to prevent postpartum hemorrhage.

    Ergotamine: Another ergot alkaloid used to treat migraines

This compound is unique due to its specific isomeric form, which can influence its biological activity and pharmacological properties.

Properties

IUPAC Name

(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRKAFMISFKIO-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016843
Record name Isolysergic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-95-5
Record name Isolysergic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolysergic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLYSERGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZA71OH94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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